4-METHYL-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE
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Overview
Description
4-Methyl-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide typically involves the condensation of 4-methylbenzoic acid with 2-phenyl-4H-3,1-benzoxazin-4-one. The reaction is usually carried out in the presence of a suitable condensing agent such as phosphorus oxychloride or thionyl chloride, under reflux conditions. The resulting intermediate is then reacted with an amine, such as aniline, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which can have different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-3,1-benzoxazin-4-one: A precursor in the synthesis of the target compound.
4-Hydroxy-2-quinolones: Compounds with similar structural features and biological activities.
Quinazolinone derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
4-Methyl-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its potential as a building block for more complex molecules further highlight its significance in scientific research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-11-13-17(14-12-15)21(26)24-25-20(16-7-3-2-4-8-16)23-19-10-6-5-9-18(19)22(25)27/h2-14H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUWQSNCDDKALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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